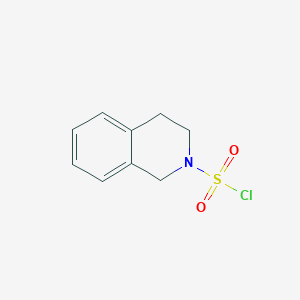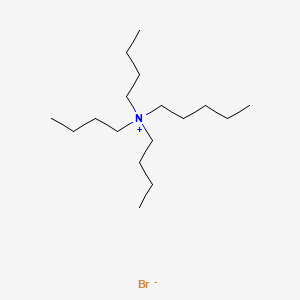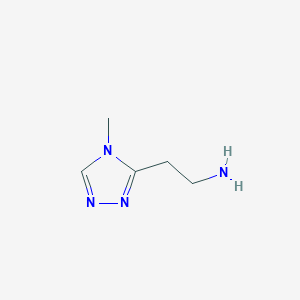
3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in synthesizing heterocyclic derivatives. For instance, a study described a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, efficiently producing 1,2-dihydroisoquinolin-3(4H)-imines (Chen, Ye, Gao, & Wu, 2011). Similarly, visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved using sulfonyl chlorides, facilitating the production of various 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives (Liu, Cong, Liu, & Sun, 2016).
2. Structural Analysis and Derivatives
Studies have also focused on the structural aspects of this compound derivatives. One investigation revealed the crystallographic structures of three different derivatives, providing insights into molecular conformations and hydrogen bonding patterns (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
3. Catalysis and Organic Synthesis
The compound has been instrumental in various catalysis and organic synthesis processes. For instance, its use in the synthesis of 1,2-dihydroisoquinolines from o-ethynyl benzacetals and sulfonyl azides has been documented, highlighting its role in facilitating complex organic transformations (Sun, Zhu, Lu, & Wang, 2013).
Orientations Futures
The future directions for research on “3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their medicinal properties , this compound could also be a subject of interest in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with carbonic anhydrase by inhibiting its activity . The compound contains a sulfonamide function, which is considered a key feature for inhibiting CA . The presence of C-1 small substituents on the isoquinoline scaffold controls both inhibitory potency and selectivity .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in cells, affecting processes such as pH regulation and the transport of carbon dioxide .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. Some derivatives of the compound have shown potent inhibitory effects against human CA isoforms, hCA IX and hCA XIV, at nanomolar concentrations . These isoforms are associated with certain types of tumors, suggesting potential applications in cancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with carbonic anhydrase
Analyse Biochimique
Biochemical Properties
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes . This compound interacts with various isoforms of carbonic anhydrase, including hCA I, hCA II, hCA IX, and hCA XIV . The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of enzyme activity . This inhibition is significant for its potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by inhibiting carbonic anhydrase, which plays a role in maintaining pH balance and ion transport within cells . The inhibition of carbonic anhydrase by this compound can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . These changes can affect various cell types, including tumor cells, where carbonic anhydrase is often overexpressed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of carbonic anhydrase enzymes . The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the response to changes in pH and ion concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in pH balance and ion transport .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase . The compound interacts with enzymes and cofactors involved in the regulation of pH and ion concentration within cells . These interactions can affect metabolic flux and the levels of metabolites involved in these pathways . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments where it exerts its inhibitory effects on carbonic anhydrase . The localization and accumulation of the compound within specific tissues are important factors that determine its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with carbonic anhydrase enzymes . Targeting signals and post-translational modifications may play a role in directing the compound to these locations . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQTBDTSDOYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588129 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195987-27-0 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)



